Eprinomectin-d3

Food Safety Residue Analysis LC-MS/MS

Eprinomectin-d3 (MK-397-d3) is a stable isotope-labeled analog of eprinomectin, a semi-synthetic macrocyclic lactone of the avermectin class. The compound is labeled with three deuterium atoms (+3 Da mass shift relative to unlabeled eprinomectin) and exists as a mixture of the B1a-d3 and B1b-d3 components.

Molecular Formula C49H73NO14
Molecular Weight 903.1 g/mol
Cat. No. B12403936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprinomectin-d3
Molecular FormulaC49H73NO14
Molecular Weight903.1 g/mol
Structural Identifiers
SMILESCC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O
InChIInChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30+,31+,34+,35+,36+,37+,38+,39+,40+,41-,42-,43+,44-,45-,46+,48?,49+/m1/s1/i9D3
InChIKeyWPNHOHPRXXCPRA-PFJQDRNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Eprinomectin-d3: Deuterated Analytical Reference Standard for Macrocyclic Lactone Quantification


Eprinomectin-d3 (MK-397-d3) is a stable isotope-labeled analog of eprinomectin, a semi-synthetic macrocyclic lactone of the avermectin class . The compound is labeled with three deuterium atoms (+3 Da mass shift relative to unlabeled eprinomectin) and exists as a mixture of the B1a-d3 and B1b-d3 components . Eprinomectin-d3 is specifically designed and manufactured for use as an internal standard in quantitative LC-MS/MS workflows, not as a therapeutic agent [1].

Eprinomectin-d3: Why Non-Deuterated or Structurally Distinct Internal Standards Introduce Quantification Risk in LC-MS/MS


In quantitative LC-MS/MS analysis of eprinomectin residues in complex biological matrices such as milk, plasma, or tissue, the use of a non-isotopic internal standard introduces systematic error due to differential matrix effects and extraction recovery between the analyte and the internal standard [1]. Published studies using selamectin as a surrogate internal standard for eprinomectin quantification in milk have documented curvilinear calibration responses and matrix-dependent signal variability over the 1–60 μg/kg range, necessitating extensive matrix-matched calibration [2]. Because eprinomectin-d3 exhibits virtually identical physicochemical behavior to the native analyte—co-eluting chromatographically and undergoing equivalent ion suppression or enhancement—it corrects for these matrix-induced biases, whereas non-deuterated alternatives cannot guarantee comparable recovery across different sample lots or extraction conditions .

Eprinomectin-d3: Comparative Quantitative Performance Evidence for Analytical Method Selection


Isotopic Internal Standard vs. Surrogate Non-Deuterated Internal Standard: Quantification Linearity in Milk

When eprinomectin is quantified in raw milk using LC-MS/MS with a non-deuterated surrogate internal standard (selamectin), the calibration curve exhibits a curvilinear response over the 1–60 μg/kg concentration range, requiring non-linear regression or narrower calibration windows for acceptable accuracy [1]. In contrast, methods employing a stable isotope-labeled internal standard such as eprinomectin-d3 yield linear calibration responses over the same dynamic range because the deuterated analog co-elutes with the analyte and experiences identical matrix-induced ionization effects, thereby normalizing the response ratio . This difference is not merely theoretical; the curvilinear response observed with selamectin reflects differential ion suppression between the analyte and the non-isotopic internal standard [1].

Food Safety Residue Analysis LC-MS/MS Veterinary Drug Residue

Method Detection Capability: Eprinomectin-d3 Enables Reliable Quantification Below Regulatory MRLs

Regulatory methods for eprinomectin residue monitoring in milk require quantification at or below the maximum residue limit (MRL) of 20 μg/kg established for lactating cattle [1]. Published LC-MS/MS methods using selamectin as the internal standard achieved a detection capability (CCβ) for eprinomectin of 28.5 μg/kg in raw milk [2], which exceeds the MRL and therefore cannot reliably confirm compliance at the regulatory threshold. Stable isotope-labeled eprinomectin-d3, by correcting for matrix effects that disproportionately impact signal at low concentrations, is expected to lower both the limit of detection (LOD) and CCβ below the 20 μg/kg MRL, enabling robust regulatory compliance testing .

Regulatory Compliance MRL Food Safety LC-MS/MS

Extraction Recovery: Isotopic Internal Standard Compensates for Variable Analyte Recovery

Analytical methods for eprinomectin in complex matrices such as soil and cattle feces exhibit extraction recoveries that vary with matrix composition and analyte concentration. A published HPLC-fluorescence method for eprinomectin in soil and cattle feces reported recoveries ranging from 70% to 110% depending on fortification level and matrix type [1]. When a non-isotopic internal standard is employed, these variable recoveries directly translate into quantification bias unless matrix-matched calibration curves are prepared for each sample type. In contrast, eprinomectin-d3, as a stable isotope-labeled analog, partitions identically to the native analyte during extraction, such that the analyte-to-internal-standard ratio remains constant regardless of absolute recovery, thereby eliminating the need for matrix-matched calibration and enabling a single calibration curve to serve multiple sample matrices .

Sample Preparation Extraction Efficiency Method Validation LC-MS

Mass Spectrometric Specificity: Deuterium Label Provides Unambiguous SRM Transition Differentiation

Eprinomectin-d3 incorporates three deuterium atoms, conferring a nominal mass shift of +3 Da relative to unlabeled eprinomectin (B1a: m/z 914.5 → m/z 917.5 for the [M+Na]⁺ adduct) . This mass difference enables distinct selected reaction monitoring (SRM) transitions for the analyte and the internal standard with minimal isotopic cross-talk, whereas non-deuterated surrogate internal standards such as selamectin or doramectin exhibit different precursor and product ion masses entirely, which do not co-elute and therefore cannot correct for injection-to-injection variability in ionization efficiency . The +3 Da mass shift is sufficient to avoid overlap with the natural abundance ¹³C isotopic envelope of the unlabeled analyte, which can be problematic for compounds labeled with only one or two deuterium atoms [1].

Mass Spectrometry SRM MRM Isotopic Interference

Eprinomectin-d3: High-Value Application Scenarios for Analytical Method Development and Routine Quantification


Regulatory Residue Monitoring in Milk and Dairy Products for Export Certification

Dairy processors and regulatory testing laboratories analyzing bovine milk for eprinomectin residues to comply with Codex MRLs (20 μg/kg) require analytical methods with detection capability (CCβ) below the regulatory threshold. Eprinomectin-d3, as an isotopic internal standard, reduces matrix-induced signal suppression and improves method sensitivity such that CCβ falls below the MRL, whereas methods using non-deuterated surrogate internal standards (e.g., selamectin) may exhibit CCβ values (e.g., 28.5 μg/kg) that exceed the MRL, rendering them unfit for compliance testing [1]. This differential performance is critical for laboratories seeking ISO/IEC 17025 accreditation or participating in international proficiency testing schemes [1].

Multi-Residue LC-MS/MS Methods for Macrocyclic Lactones in Complex Food and Feed Matrices

Laboratories developing multi-analyte methods for the simultaneous determination of eprinomectin, ivermectin, doramectin, abamectin, and moxidectin in liver, muscle, milk, and feed benefit from using eprinomectin-d3 to correct for analyte-specific matrix effects that vary across the different macrocyclic lactones [2]. Unlike a single surrogate internal standard (e.g., selamectin), which cannot adequately correct for all analytes due to differing ionization efficiencies and chromatographic behavior, eprinomectin-d3 provides accurate compensation specifically for eprinomectin, while additional deuterated analogs (e.g., ivermectin-d2) are used for the other analytes [2] [3].

Pharmacokinetic and Metabolism Studies Requiring Precise Quantification in Plasma or Tissues

Preclinical and veterinary pharmacokinetic studies of eprinomectin formulations require accurate quantification of the drug in plasma and tissue homogenates across a wide concentration range. The use of eprinomectin-d3 as an internal standard minimizes variability introduced by sample preparation (protein precipitation, liquid-liquid extraction) and ion source fluctuations, thereby improving inter-day precision and enabling reliable calculation of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) . This is particularly important for bioequivalence studies and formulation development where small differences in exposure must be reliably detected .

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